3-Aminocyclobutanol hydrochloride

Description

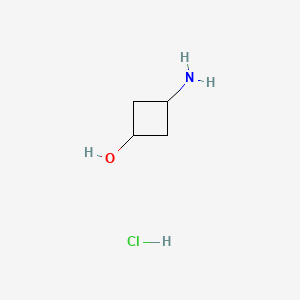

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSHCRPQCZRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219019-22-3, 1205037-95-1, 1036260-25-9 | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride

Abstract

3-Aminocyclobutanol hydrochloride is a pivotal building block in contemporary organic synthesis and medicinal chemistry. This guide offers a comprehensive technical overview of its core chemical properties, stereoisomeric considerations, and spectroscopic characteristics. We delve into established synthetic and purification protocols, explore its reactivity, and highlight its applications as a key intermediate in the development of novel therapeutics. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to effectively utilize this versatile compound.

Introduction: The Significance of a Constrained Scaffold

3-Aminocyclobutanol hydrochloride is a bifunctional cyclobutane derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its rigid four-membered ring introduces conformational constraints that are highly sought after in drug design. By locking rotatable bonds, such scaffolds can enhance binding affinity to biological targets, improve metabolic stability, and optimize pharmacokinetic profiles.[2]

The molecule contains both an amino group and a hydroxyl group, offering two distinct points for chemical modification and the construction of diverse molecular architectures.[1] The hydrochloride salt form is typically preferred in laboratory settings as it enhances the compound's stability and solubility in polar solvents, simplifying handling and storage.[1]

It is crucial to recognize that 3-aminocyclobutanol hydrochloride exists as stereoisomers, primarily the cis and trans configurations.[1] The specific stereochemistry is a critical determinant of its biological activity and its utility in asymmetric synthesis.[3] This guide will address the distinct properties of these isomers where data is available.

Physicochemical Properties

3-Aminocyclobutanol hydrochloride generally presents as a white to off-white solid.[1] The presence of the polar amino and hydroxyl groups, combined with its salt form, dictates its physical properties.

Table 1: Chemical Identifiers and Properties of 3-Aminocyclobutanol Hydrochloride

| Property | Value | Isomer | Source |

| Molecular Formula | C₄H₁₀ClNO | All | [1] |

| Molecular Weight | 123.58 g/mol | All | [1] |

| Appearance | White or off-white solid | Unspecified | [1] |

| CAS Number | 1036260-25-9 | Unspecified | [1] |

| 1219019-22-3 | cis | [1] | |

| 1205037-95-1 | trans | ||

| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | Unspecified | [1] |

| Storage | Inert atmosphere, Room Temperature | Unspecified | [4] |

Note: Comprehensive quantitative data such as melting point and solubility are not widely available in public literature and are often listed as "not determined."

Spectroscopic Analysis: A Guide to Structural Confirmation

Spectroscopic methods are indispensable for verifying the structure and purity of 3-aminocyclobutanol hydrochloride. Below is a summary of expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule. While specific peak positions can vary based on the solvent and isomer, general characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum will display signals corresponding to the protons on the cyclobutane ring and the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of the ring protons are particularly informative for distinguishing between cis and trans isomers. The protons attached to the carbons bearing the amino and hydroxyl groups (CH-N and CH-O) will typically appear as multiplets. The amine protons (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the cyclobutane ring. The carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.

Note: Specific, publicly available, and interpreted NMR spectra for 3-aminocyclobutanol hydrochloride are scarce. Researchers should acquire their own data for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. As an amine salt, 3-aminocyclobutanol hydrochloride will exhibit characteristic broad and strong absorption bands.[5]

Expected IR Absorption Bands:

-

O-H Stretch: A broad band will be present in the region of 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding.

-

N-H Stretch: As a primary amine hydrochloride (R-NH₃⁺), a very broad and strong absorption envelope is expected from approximately 3200 to 2800 cm⁻¹.[5]

-

C-H Stretch: The C-H stretching vibrations of the cyclobutane ring will appear as sharper peaks on top of the broad N-H stretching envelope, typically just below 3000 cm⁻¹.[5]

-

N-H Bend: The bending vibration for the -NH₃⁺ group typically appears in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected in the 1100-1050 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base (3-aminocyclobutanol), the molecular ion peak [M]⁺ would be observed at an m/z of 87.12.[6] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed, which for the free base would be at an m/z of approximately 88.08.[7]

Synthesis and Purification

The synthesis of 3-aminocyclobutanol and its isomers often involves multi-step sequences starting from commercially available cyclobutane precursors. The choice of synthetic route is critical for controlling the stereochemistry of the final product.

General Synthetic Strategy: A Workflow Example

A common approach involves the reduction of a corresponding β-aminoketone or the manipulation of functional groups on a pre-existing cyclobutane ring. For instance, the synthesis of trans-3-aminocyclobutanol can be achieved through a route involving a Mitsunobu reaction to invert the stereochemistry of a cis-alcohol precursor.[8]

Below is a generalized workflow illustrating a potential synthetic pathway.

Caption: Generalized workflow for the synthesis of trans-3-aminocyclobutanol HCl.

Protocol: Mitsunobu Reaction for Stereochemical Inversion

This protocol is based on a described method for synthesizing the trans isomer from a cis precursor.[8]

Objective: To invert the stereochemistry of the hydroxyl group in a protected cis-3-aminocyclobutanol derivative.

Materials:

-

cis-3-(dibenzylamino)cyclobutanol (Formula II in source)

-

Benzoic acid or p-nitrobenzoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid solution

Procedure:

-

Dissolve the cis-3-(dibenzylamino)cyclobutanol derivative and the chosen carboxylic acid in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine to the cooled solution with stirring.

-

Slowly add DIAD or DEAD dropwise to the reaction mixture. Causality: The slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction and proceed with a standard aqueous workup to remove phosphine oxide and other byproducts.

-

Purify the resulting ester intermediate (Formula III in source) by column chromatography.

-

The purified ester can then be hydrolyzed under basic conditions to yield the trans-alcohol, followed by deprotection and treatment with HCl to form the final hydrochloride salt.[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-aminocyclobutanol hydrochloride stems from the orthogonal reactivity of its two functional groups.

-

N-Acylation/Alkylation: The primary amino group readily undergoes acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, allowing for the introduction of a wide variety of substituents.

-

O-Alkylation/Esterification: The secondary hydroxyl group can be alkylated to form ethers or esterified to form esters.

-

Building Block for Heterocycles: The 1,3-relationship of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, such as oxazinanones, which are valuable motifs in medicinal chemistry.[9]

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, including Tyk2 inhibitors and novel cannabinoid compounds.[8] The aminocyclitol moiety, in general, is a versatile scaffold in drug design, serving as a key component in carbocyclic nucleoside analogues with antiviral properties.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-aminocyclobutanol hydrochloride.

Hazard Identification:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][12]

-

Handling: Avoid creating dust.[12] Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[13] Keep in a suitable, closed container for disposal.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][14]

Conclusion

3-Aminocyclobutanol hydrochloride is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its constrained cyclobutane core and bifunctional nature provide a robust platform for the design and synthesis of novel molecules with tailored properties. A thorough understanding of its stereochemistry, spectroscopic characteristics, and reactivity is paramount for its effective application in research and development. This guide provides a foundational framework to support scientists in harnessing the full potential of this versatile building block.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of cis-3-aminocyclobutanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Lead Sciences. (n.d.). 3-Aminocyclobutanol hydrochloride. Retrieved from [Link]

- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

PubMed. (2010). Medicinal chemistry of aminocyclitols. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-aminocyclobutanol (C4H9NO). Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of trans-3-aminocyclobutanol hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Aminopropanol, TMS derivative. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]

-

NIST WebBook. (n.d.). Triethanolamine hydrochloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 4. 3-Aminocyclobutanol hydrochloride - Lead Sciences [lead-sciences.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 3-Aminocyclobutanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - 3-aminocyclobutanol (C4H9NO) [pubchemlite.lcsb.uni.lu]

- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 9. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. capotchem.cn [capotchem.cn]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to cis-3-Aminocyclobutanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of cis-3-aminocyclobutanol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique stereochemistry and conformational rigidity make it a valuable scaffold in the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical structure, stereoselective synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, offering field-proven insights and validated methodologies.

Physicochemical Properties and Structural Elucidation

Cis-3-aminocyclobutanol hydrochloride is a cyclic amine characterized by a four-membered cyclobutane ring with an amino and a hydroxyl group in a cis configuration.[1] The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to a wide range of synthetic and biological applications.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1219019-22-3 | [2] |

| Molecular Formula | C₄H₁₀ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, room temperature | |

| Synonyms | (1s,3s)-3-aminocyclobutan-1-ol hydrochloride, cis-3-Aminocyclobutan-1-ol hydrochloride | [1] |

Structural Confirmation: The Importance of Stereochemistry

The defining feature of this molecule is the cis relationship between the amino and hydroxyl groups. This fixed spatial arrangement is crucial for its function as a rigid scaffold in larger molecules, influencing binding affinity and selectivity for biological targets. The puckered nature of the cyclobutane ring further contributes to its unique three-dimensional structure.

Confirmation of the cis stereochemistry is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants and through-space interactions (NOE) of the cyclobutane ring protons.

Stereoselective Synthesis of cis-3-Aminocyclobutanol

The synthesis of cis-3-aminocyclobutanol with high diastereoselectivity is a key challenge. The most common and effective strategy involves the stereoselective reduction of a protected 3-aminocyclobutanone precursor. The choice of protecting group for the amine and the reducing agent are critical for achieving the desired cis configuration.

Rationale for the Synthetic Approach

The synthesis hinges on the principle of sterically controlled hydride delivery. By employing a bulky protecting group on the amine, such as the tert-butyloxycarbonyl (Boc) group, and a sterically demanding hydride reagent, the hydride is forced to attack the ketone from the face opposite to the substituent, resulting in the cis alcohol.[3] Lowering the reaction temperature enhances this selectivity by favoring the transition state with the lower activation energy.[3]

Detailed Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol is adapted from established methods for the stereoselective reduction of substituted cyclobutanones.[3]

Step 1: Preparation of the Reaction Assembly

-

A 250 mL three-necked, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a thermometer, a magnetic stir bar, and a rubber septum.

-

The flask is allowed to cool to room temperature under the inert atmosphere.

Step 2: Reaction Setup

-

3-(Boc-amino)cyclobutanone (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

The solution is transferred to the prepared reaction flask via cannula.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

Step 3: Hydride Reduction

-

A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in anhydrous THF is prepared in a separate flame-dried flask under an inert atmosphere.

-

The hydride solution is slowly added dropwise to the cooled cyclobutanone solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours.

Step 4: Reaction Monitoring and Quenching

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, the reaction is cautiously quenched at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

Step 5: Work-up and Purification

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed.

-

The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-3-(Boc-amino)cyclobutanol.

Protocol for Deprotection and Hydrochloride Salt Formation

Step 1: Boc Deprotection and Salt Formation

-

The purified cis-3-(Boc-amino)cyclobutanol is dissolved in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane, 2-3 eq.) is added dropwise with stirring.

-

A white precipitate of cis-3-aminocyclobutanol hydrochloride will form.

Step 2: Isolation of the Final Product

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to stand for an additional 1-2 hours to ensure complete precipitation.

-

The solid product is collected by vacuum filtration.

-

The solid is washed with cold diethyl ether and dried under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for confirming the cis stereochemistry. The protons on the carbons bearing the amino and hydroxyl groups (C1-H and C3-H) will exhibit specific coupling constants. In the cis isomer, the coupling between the axial C1-H and the equatorial C2-H, and the axial C3-H and the equatorial C4-H will be smaller than the corresponding axial-axial couplings in the trans isomer. The spectrum of the hydrochloride salt will show a broad singlet for the ammonium protons (-NH₃⁺).

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the cyclobutane ring, confirming the symmetry of the molecule. The chemical shifts will be influenced by the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

N-H stretching vibrations of the ammonium salt in the region of 2500-3000 cm⁻¹.

-

C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will show a parent ion corresponding to the free base [M+H]⁺ at m/z 88.1.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of cis-3-aminocyclobutanol makes it an attractive scaffold in medicinal chemistry. Its primary application lies in its use as a linker or building block in the synthesis of more complex molecules.

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant and emerging application for this scaffold is in the design of PROTACs. A closely related analogue, cis-3-(aminomethyl)cyclobutanol hydrochloride, is explicitly marketed as a PROTAC linker.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6][7]

The linker in a PROTAC is not merely a spacer; it plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[] The rigidity of the cyclobutane ring helps to control the spatial orientation of the two ends of the PROTAC, which can be crucial for optimizing degradation efficiency and selectivity.[]

Caption: General mechanism of PROTAC action, highlighting the formation of the ternary complex.

Safety and Handling

Cis-3-aminocyclobutanol hydrochloride is a chemical that should be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile rubber gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

-

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Cis-3-aminocyclobutanol hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and rigid cyclobutane core provide a unique structural scaffold that is increasingly being utilized in the rational design of complex therapeutic agents, most notably as a linker component in PROTACs. A thorough understanding of its stereoselective synthesis, analytical properties, and safe handling is crucial for its effective application in drug discovery and development.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006007). Available at: [Link]

-

National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.

-

ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

-

Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Available at: [Link]

-

National Institutes of Health. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

- Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 2. cis-3-Aminocyclobutanol hydrochloride 97% | CAS: 1219019-22-3 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

A Technical Guide to the Stereochemistry of trans-3-Aminocyclobutanol Hydrochloride: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclobutanol and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their role in creating compounds with favorable biological properties.[1][2] The rigid, puckered structure of the cyclobutane ring provides a unique three-dimensional framework for orienting functional groups. Controlling the precise stereochemistry of substituents on this ring is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth examination of the stereochemistry of trans-3-Aminocyclobutanol hydrochloride, a key building block for pharmaceutical development. We will explore the fundamental principles of its stereoisomerism, delve into state-of-the-art stereoselective synthetic strategies, detail the analytical techniques required for unambiguous stereochemical assignment, and touch upon its applications in drug discovery.

Part 1: Fundamentals of Stereochemistry in 3-Aminocyclobutanol

The structure of 3-aminocyclobutanol contains two stereogenic centers, giving rise to a total of four possible stereoisomers. The relationship between these isomers is defined by the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups across the cyclobutane ring.

-

Diastereomers (cis/trans): When the -NH₂ and -OH groups are on the same side of the ring, the molecule is designated as the cis isomer. When they are on opposite sides, it is the trans isomer. This guide focuses specifically on the trans configuration.

-

Enantiomers (R/S): The trans isomer is chiral and exists as a pair of non-superimposable mirror images called enantiomers. These are systematically named as (1R,3R)-3-aminocyclobutanol and (1S,3S)-3-aminocyclobutanol. The hydrochloride salt form, created by the reaction of the basic amino group with hydrochloric acid, does not alter the core stereochemistry but is often used to improve the compound's stability and handling properties.[3]

The precise control and confirmation of both the diastereomeric (trans) and enantiomeric (e.g., 1R,3R) purity are critical for its use in pharmaceutical synthesis.

Part 2: Stereoselective Synthesis of trans-3-Aminocyclobutanol

Achieving high diastereomeric and enantiomeric purity is the central challenge in synthesizing a specific stereoisomer of trans-3-aminocyclobutanol. Strategies generally fall into two categories: stereoselective reduction of a cyclobutanone precursor or chiral resolution of a racemic mixture.

Diastereoselective Reduction

The synthesis of trans-3-aminocyclobutanol often proceeds via the reduction of a 3-aminocyclobutanone precursor. The choice of reducing agent is critical for controlling the diastereoselectivity.

-

For cis-selectivity: Sterically bulky hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), tend to attack the carbonyl from the face opposite the existing amino substituent, resulting in the cis-alcohol.[4] This selectivity can be further improved by using less polar solvents and lowering the reaction temperature to -78 °C.[4]

-

For trans-selectivity: Achieving high trans-selectivity through chemical reduction is more challenging. However, biocatalysis offers a powerful solution. The use of a ketoreductase (KRED) enzyme can facilitate the reduction of a protected 3-(Boc-amino)cyclobutanone to the corresponding trans-alcohol with high diastereomeric ratios, often around 98:2.[4][5]

Enantioselective Methods

Once the trans diastereomer is obtained, if it is a racemic mixture (an equal mixture of (1R,3R) and (1S,3S) enantiomers), a chiral resolution step is required.

Classical Resolution via Diastereomeric Salts: This is a well-established method for separating enantiomers.[6] The racemic trans-3-aminocyclobutanol is reacted with a single enantiomer of a chiral acid (a "resolving agent"), such as tartaric acid or mandelic acid.[6] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. The less soluble salt crystallizes out of the solution, and after separation, the chiral resolving agent is removed to yield the desired single enantiomer of the aminocyclobutanol.[6]

Representative Protocol: Enzymatic Reduction for trans-Selectivity

This protocol is adapted from methodologies employing ketoreductases for diastereoselective synthesis.[4][5]

Objective: To produce trans-3-(Boc-amino)cyclobutanol with high diastereomeric purity.

Materials:

-

3-(Boc-amino)cyclobutanone

-

Ketoreductase (KRED) enzyme

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (pH 7.0) containing the cofactor (NADPH) and the cofactor regeneration system.

-

Enzyme Addition: Add the selected ketoreductase (KRED) to the buffer and stir gently to dissolve.

-

Substrate Addition: Dissolve the 3-(Boc-amino)cyclobutanone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress using TLC or HPLC.

-

Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover all the product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield the pure trans-3-(Boc-amino)cyclobutanol.[4]

-

Validation: The diastereomeric ratio must be confirmed using ¹H NMR or GC analysis.[4]

Part 3: Analytical Techniques for Stereochemical Characterization

Unambiguous confirmation of stereochemistry requires a combination of analytical techniques. Each method provides a different piece of the puzzle, and together they form a self-validating system of proof.

| Technique | Principle | Information Provided | Considerations |

| ¹H NMR Spectroscopy | Differences in the spatial environment of protons lead to distinct chemical shifts and coupling constants (J-values).[7] | Diastereomeric Ratio (cis vs. trans): The coupling constants between protons on the cyclobutane ring differ for cis and trans isomers. Often, Jtrans is different from Jcis.[8][9] | Requires careful analysis of coupling patterns. 2D NMR (e.g., NOESY) can provide definitive proof of relative stereochemistry. |

| Chiral Chromatography (HPLC, SFC, GC) | Enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP) or after derivatization into diastereomers.[10] | Enantiomeric Excess (e.e.): Provides a quantitative measure of the ratio of the two enantiomers.[10][11] | Method development can be time-consuming. Derivatization may be needed to improve volatility (for GC) or detectability (for HPLC).[11][12] |

| X-ray Crystallography | Diffraction of X-rays by a single crystal provides a precise 3D map of the atoms in a molecule. | Absolute Configuration: Provides definitive, unambiguous proof of the absolute stereochemistry (e.g., 1R,3R).[13] | Requires a suitable single crystal, which can be challenging to grow. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Absolute Configuration in Solution: Can determine the absolute configuration of a molecule in its solution state by comparing the experimental spectrum to a computationally predicted spectrum. | Requires specialized equipment and computational expertise. |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To quantify the enantiomeric excess of a sample of trans-3-aminocyclobutanol.

Note: Since the target molecule lacks a strong UV chromophore, derivatization with a UV-active agent is typically required for detection by HPLC.

Materials:

-

Sample of trans-3-aminocyclobutanol

-

Derivatizing agent (e.g., Benzoyl chloride)

-

Aprotic solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak series)

-

HPLC-grade solvents (e.g., Hexane, Isopropanol)

Procedure:

-

Derivatization: In a vial, dissolve the aminocyclobutanol sample in dichloromethane. Add triethylamine, followed by benzoyl chloride. Stir at room temperature until the reaction is complete (monitor by TLC). Quench the reaction and purify the resulting N-benzoyl derivative.

-

Method Development: Dissolve the derivatized sample in the mobile phase. Inject onto the chiral HPLC system.

-

Analysis: Run a series of isocratic methods with varying ratios of hexane and isopropanol to achieve baseline separation of the two enantiomer peaks.

-

Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

-

Validation: To confirm peak identity, inject a sample of the racemic derivatized material to observe both peaks, and if available, an authentic sample of a single enantiomer.

Part 4: Applications in Drug Development

The trans-3-aminocyclobutanol scaffold is incorporated into drug candidates to leverage the unique conformational constraints of the cyclobutane ring.[2] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target and potentially improving properties like metabolic stability. The distinct stereochemistry of the amino and hydroxyl groups allows for precise, vectoral projection of these functional groups into the binding pockets of enzymes or receptors, making stereochemical purity a non-negotiable aspect of its use in drug design.

Conclusion

The stereochemistry of trans-3-aminocyclobutanol hydrochloride is a multifaceted topic of critical importance to the pharmaceutical sciences. A successful drug development campaign utilizing this building block depends on a rigorous and integrated approach. This includes the rational design of synthetic routes that maximize both diastereoselectivity and enantioselectivity, often leveraging the power of biocatalysis. Furthermore, it requires the application of a suite of orthogonal analytical techniques—NMR for relative stereochemistry, chiral chromatography for optical purity, and X-ray crystallography or VCD for absolute configuration—to provide an unassailable confirmation of the final structure. Mastery of these principles enables researchers to harness the full potential of this valuable chiral scaffold.

References

- A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Aminocyclobutanols. Benchchem.

- A Comparative Guide to Determining the Enantiomeric Excess of Aminocyclopentanol. Benchchem.

- Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590.

- Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF on ResearchGate.

- Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. Benchchem.

- How does NMR differentiate between cis and trans isomers?. TutorChase.

- NMR Spectroscopy of Cyclobutanes. Request PDF on ResearchGate.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.

- Preparation method of (R) -3-aminobutanol. Google Patents (CN107805205B).

- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.

- Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide. Benchchem.

- Chiral resolution. Wikipedia.

- Synthesis method of trans-3-aminobutanol. Google Patents (CN112608243A).

- Absolute configuration – Knowledge and References. Taylor & Francis.

- CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.

- PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).

- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace.

- Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Visualized Experiments.

- 3-Aminocyclobutanol hydrochloride. Sigma-Aldrich.

- Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry.

- Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. tutorchase.com [tutorchase.com]

- 8. researchgate.net [researchgate.net]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride

Abstract

3-Aminocyclobutanol hydrochloride is a pivotal, non-planar building block in modern medicinal chemistry.[1] As a versatile cyclobutane derivative, its bifunctional nature—possessing both amino and hydroxyl groups—facilitates the construction of diverse and complex molecular architectures essential for novel therapeutic agents.[2] The rigid, three-dimensional structure of the cyclobutane ring offers a distinct advantage in drug design, allowing for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced metabolic stability and improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of 3-Aminocyclobutanol hydrochloride, with a focus on its stereoisomers, for professionals engaged in pharmaceutical research and development.

Physicochemical Properties and Stereochemistry

3-Aminocyclobutanol hydrochloride is a white to off-white solid whose hydrochloride salt form enhances stability and solubility in polar solvents, simplifying handling and storage.[2] A critical feature of this compound is its stereochemistry. The cyclobutane ring can accommodate substituents in cis and trans configurations, leading to distinct stereoisomers. The specific isomer used is crucial as it dictates the three-dimensional structure and subsequent biological activity of the final molecule.[5]

Key physicochemical data are summarized below. It is imperative for researchers to verify the specific isomer (cis, trans, or a mixture) being used, as properties and reactivity can differ.

| Property | Value | Isomer | Source |

| Molecular Formula | C₄H₁₀ClNO | All | [2][6] |

| Molecular Weight | 123.58 g/mol | All | [2][6] |

| Appearance | White or off-white solid | All | [2] |

| CAS Number | 1036260-25-9 | Unspecified Mixture | [6] |

| 1219019-22-3 | cis | [2][5] | |

| 1205037-95-1 | trans | [2][7] | |

| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | Unspecified Mixture | |

| SMILES | Cl.NC1CC(C1)O | Unspecified Mixture | |

| Solubility | Highly soluble in water | All | [8] |

| Storage | Inert atmosphere, Room Temperature | All | [6] |

Synthesis and Purification

The synthesis of specific 3-aminocyclobutanol isomers is a key challenge that requires stereocontrolled methodologies. The choice of synthetic route is dictated by the desired stereoisomer (cis or trans) and the required enantiopurity.

General Synthetic Strategy: Stereoselective Reduction

A prevalent strategy for synthesizing 3-aminocyclobutanols involves the stereoselective reduction of a 3-aminocyclobutanone precursor.[9] The choice of reducing agent and catalyst is paramount for controlling the stereochemical outcome.

Caption: General workflow for the synthesis of 3-Aminocyclobutanol HCl.

Protocol: Synthesis of trans-3-Aminocyclobutanol

A recently disclosed method highlights a novel route to trans-3-aminocyclobutanol starting from the corresponding cis-isomer via a Mitsunobu reaction, followed by hydrolysis and deprotection.[10]

Step 1: Mitsunobu Inversion

-

To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in tetrahydrofuran (THF), slowly add a condensing agent like diisopropyl azodicarboxylate (DIAD).[10]

-

Allow the reaction to proceed to completion. The rationale here is the Sₙ2 inversion of the alcohol stereocenter, converting the cis starting material to a trans ester intermediate.

-

After reaction completion, remove the solvent and extract with ethyl acetate. Adjust the pH to 2-3 with methanolic HCl to precipitate the hydrochloride salt of the ester.[10]

Step 2: Hydrolysis

-

Hydrolyze the resulting trans-ester hydrochloride using an alkaline solution (e.g., NaOH in THF/water) under reflux.[10]

-

This step saponifies the ester to yield trans-3-(dibenzylamino)cyclobutanol.

-

Purify the product via extraction and crystallization.

Step 3: Deprotection (Hydrogenolysis)

-

Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent (e.g., methanol) in a hydrogenation vessel.

-

Add a palladium-based catalyst (e.g., Palladium on Carbon).[10]

-

Pressurize the vessel with hydrogen gas (0.5-1.5 MPa) and heat to 30-45 °C.[10] The benzyl groups are cleaved under these conditions, yielding the free amine.

-

Filter the catalyst and concentrate the filtrate to obtain trans-3-aminocyclobutanol. The final hydrochloride salt can be formed by treatment with HCl.

This route provides a high overall yield (>70%) and produces a high-purity product.[10]

Analytical Characterization

Confirming the identity, purity, and stereochemistry of 3-Aminocyclobutanol hydrochloride is critical for its use in drug development. A multi-technique approach is required for comprehensive characterization.

Caption: A standard workflow for the analytical validation of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the core chemical structure. The coupling constants and chemical shifts of the cyclobutane ring protons can help differentiate between cis and trans isomers.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the free base (89.14 g/mol ) and provides fragmentation patterns to support structural elucidation.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. For chiral analysis, a specialized chiral column is necessary to separate and quantify the enantiomers, which is crucial for applications requiring high optical purity.[11] Derivatization with a chiral reagent can also be employed to facilitate separation on standard columns.[11]

Applications in Drug Development

The rigid, three-dimensional nature of the cyclobutane scaffold is highly valued in drug discovery for creating conformationally constrained analogues of more flexible molecules.[4] This constraint can improve binding affinity to biological targets and enhance metabolic stability.

-

Scaffold for Bioactive Molecules : 3-Aminocyclobutanol is a key intermediate for synthesizing a wide range of biologically active compounds, including inhibitors of enzymes and modulators of receptors.[3][9] The amino and hydroxyl groups serve as convenient handles for further chemical modification.[2]

-

Improving Pharmacokinetic Properties : Replacing more planar or flexible moieties (like phenyl rings or acyclic chains) with a cyclobutane ring can reduce planarity and improve properties like solubility, leading to better drug candidates.[1][4]

-

Key Intermediate for Novel Therapeutics : The compound is a building block for various therapeutic candidates, including Tyk2 inhibitors and cannabinoid compounds.[10] Its structural features are integral to the pharmacophore of these molecules.

Handling and Safety

As with any laboratory chemical, proper handling of 3-Aminocyclobutanol hydrochloride is essential.

-

Hazard Identification : The compound is classified as an acute oral toxicant (Category 4) and may cause skin, eye, and respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.[13][15] Handle in a well-ventilated area or a chemical fume hood.[14][15]

-

First Aid Measures :

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[15] The hydrochloride salt is hygroscopic and should be protected from moisture.

References

-

Lead Sciences. (n.d.). 3-Aminocyclobutanol hydrochloride. Retrieved from [Link]

- Shenzhen Hwagen Pharmaceutical Co ltd. (2021). Synthesis method of trans-3-aminobutanol. (CN112608243A). Google Patents.

-

Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016). (CN105675783A). Google Patents.

-

Wouters, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 6. 3-Aminocyclobutanol hydrochloride - Lead Sciences [lead-sciences.com]

- 7. trans-3-aminocyclobutanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 8. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 11. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 12. 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. capotchem.cn [capotchem.cn]

- 15. chemicalbook.com [chemicalbook.com]

3-Aminocyclobutanol hydrochloride CAS number exploration

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Aminocyclobutanol hydrochloride is a versatile bifunctional molecule serving as a critical building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with amino and hydroxyl functionalities, makes it an attractive intermediate for developing novel pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, with a crucial focus on the distinct properties and synthesis of its cis and trans stereoisomers. We will explore detailed synthetic protocols, explaining the rationale behind key stereochemical transformations, and discuss its current and potential applications in drug development, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Core Chemical Identity & Physicochemical Properties

The 3-aminocyclobutanol core is a four-membered carbocycle featuring both an amine and a hydroxyl group. This structure is of significant interest in drug design because the constrained cyclobutane ring can impart favorable properties to a drug candidate, such as increased metabolic stability and a defined three-dimensional orientation for interacting with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction conditions.[1][2]

A critical aspect of 3-aminocyclobutanol hydrochloride is its stereochemistry. The relative orientation of the amino and hydroxyl groups gives rise to two distinct diastereomers: cis and trans. These isomers can have different physical properties and biological activities, making stereochemical control paramount in any synthetic application.

Diagram 1: Stereoisomers of 3-Aminocyclobutanol

Caption: The cis and trans isomers of 3-Aminocyclobutanol.

Table 1: Key Chemical Identifiers

| Identifier | Value | Reference |

| Compound Name | 3-Aminocyclobutanol hydrochloride | [3] |

| CAS Number (unspecified) | 1036260-25-9 | [3][4][5] |

| CAS Number (cis) | 1219019-22-3 | [1][6] |

| CAS Number (trans) | 1205037-95-1 | [7] |

| Molecular Formula | C₄H₁₀ClNO | [1][4] |

| Molecular Weight | ~123.58 g/mol | [1][4] |

| Synonyms | 3-Aminocyclobutan-1-ol hydrochloride | [3] |

Table 2: Physicochemical Properties

| Property | Description | Reference |

| Appearance | White to off-white solid | [2] |

| Purity | Commercially available at ≥98% | [4] |

| Solubility | Enhanced solubility in water and polar solvents due to the hydrochloride salt | [1] |

| Storage | Store under an inert atmosphere at room temperature | [4] |

Synthesis & Stereochemical Control

The synthesis of specific stereoisomers of 3-aminocyclobutanol is a key challenge that requires carefully planned routes. Accessing the trans isomer, for instance, often necessitates a stereochemical inversion, as many reduction routes from cyclobutanone precursors preferentially yield the cis product.

A patented method for synthesizing trans-3-aminocyclobutanol highlights a common strategy in medicinal chemistry: starting with a more easily accessible isomer and performing a configuration-inverting reaction.[8] The Mitsunobu reaction is an exemplary choice for this transformation, as it reliably inverts the stereocenter of a secondary alcohol.

Diagram 2: Synthetic Workflow for trans-3-Aminocyclobutanol

Caption: Key transformations in the synthesis of trans-3-aminocyclobutanol.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This protocol is adapted from a described synthetic route and serves as an illustrative example.[8] Researchers should consult primary literature and perform their own risk assessments before undertaking any chemical synthesis.

Step 1: Stereochemical Inversion via Mitsunobu Reaction

-

Rationale: This step is crucial for inverting the stereochemistry from the cis starting material to the desired trans configuration at the ester intermediate stage.

-

Procedure:

-

To a solution of cis-3-(dibenzylamino)cyclobutanol and a suitable carboxylic acid (e.g., benzoic acid) in an appropriate aprotic solvent (e.g., THF), add a condensing agent (e.g., DIAD or DEAD) dropwise at 0 °C.

-

Add a phosphine reagent (e.g., triphenylphosphine) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography to yield the trans-ester intermediate.

-

Step 2: Hydrolysis of the Ester

-

Rationale: This step cleaves the ester group to reveal the hydroxyl functionality of the trans isomer.

-

Procedure:

-

Dissolve the trans-ester intermediate in a suitable alcoholic solvent (e.g., methanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

-

Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction, neutralize, and extract the product to isolate trans-3-(dibenzylamino)cyclobutanol.

-

Step 3: Debenzylation to Yield the Final Product

-

Rationale: The benzyl groups are robust protective groups for the amine. Catalytic hydrogenation is a clean and efficient method for their removal. Palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst) are effective catalysts for this transformation.[8]

-

Procedure:

-

Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent like methanol.[8]

-

Add the palladium catalyst (e.g., 20% Pd(OH)₂/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

After the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude trans-3-aminocyclobutanol. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.

-

Applications in Medicinal Chemistry & Drug Development

The rigid framework of 3-aminocyclobutanol makes it a valuable scaffold for creating potent and selective inhibitors for various biological targets. Its utility has been demonstrated as a key intermediate in the synthesis of Tyk2 (Tyrosine Kinase 2) inhibitors and novel cannabinoid compounds.[8] The related aminocyclobutane core is also found in inhibitors of spleen tyrosine kinase (Syk), highlighting the scaffold's broader applicability in kinase inhibitor design.[9]

Diagram 3: Conceptual Role in a Kinase Inhibitor Pathway

Caption: Inhibition of a signaling pathway by a drug derived from the scaffold.

The value of this building block extends beyond kinase inhibitors. The broader class of small-ring amino alcohols is fundamental in constructing a wide range of therapeutics. For example, the closely related aminocyclopentanol core has been used to develop potent inhibitors of the MDM2-p53 interaction, a key target in oncology, as well as carbocyclic nucleoside analogues with antiviral and anticancer potential.[10] The constrained nature of the cyclobutane ring helps lock the pharmacophoric groups (the amine and alcohol) into a specific orientation, which can lead to enhanced binding affinity and selectivity for the target protein.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 3-aminocyclobutanol hydrochloride is essential. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][11] Adherence to standard laboratory safety protocols is mandatory.

Table 3: GHS Hazard Information

| Category | Description |

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3][11] |

| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[11][12] H319: Causes serious eye irritation.[11][12] H335: May cause respiratory irritation.[11][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][12] P264: Wash skin thoroughly after handling.[12] P280: Wear protective gloves/eye protection/face protection.[7][12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12]

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keeping the compound under an inert atmosphere is recommended to prevent degradation.[4]

Conclusion

3-Aminocyclobutanol hydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its true value is realized through the precise control of its stereochemistry, which enables the synthesis of complex and highly specific drug candidates. From kinase inhibitors to other targeted therapies, the rigid aminocyclobutane scaffold provides a robust platform for optimizing the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics. As drug discovery continues to demand molecules with greater complexity and specificity, the importance of versatile and well-characterized building blocks like 3-aminocyclobutanol hydrochloride will only continue to grow.

References

-

3-Aminocyclobutanol hydrochloride - Lead Sciences. [Link]

-

MSDS of cis-3-aminocyclobutanol hydrochloride - Capot Chemical. [Link]

-

3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem. [Link]

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

Sources

- 1. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]

- 4. 3-Aminocyclobutanol hydrochloride - Lead Sciences [lead-sciences.com]

- 5. 3-Aminocyclobutanol hydrochloride | 1036260-25-9 [amp.chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 9. 3-Aminocyclobutanone hydrochloride | 1035374-20-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. trans-3-aminocyclobutanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Topic: Physical Properties of 3-Aminocyclobutanol Hydrochloride Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane ring, a motif once considered esoteric, has emerged as a cornerstone in modern drug design. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valued for optimizing ligand-target interactions. Unlike more flexible aliphatic chains or conformationally mobile cyclohexanes, the cyclobutane scaffold allows for precise spatial positioning of functional groups, a critical factor in enhancing binding affinity and selectivity. Among the derivatives, 3-aminocyclobutanol and its isomers serve as pivotal chiral building blocks, particularly in the synthesis of carbocyclic nucleoside analogues and other complex pharmaceutical agents.[1][2]

The seemingly subtle difference between the cis and trans stereoisomers of 3-aminocyclobutanol hydrochloride can lead to profound differences in their biological activity, bioavailability, and formulation characteristics. The hydrochloride salt form is commonly employed to improve the stability and aqueous solubility of the parent amine, making it more amenable to pharmaceutical development.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the physical properties of these isomers, focusing on the causality behind their differences and the experimental methodologies required for their definitive characterization.

Molecular Structure and Stereochemistry: The Foundation of Divergent Properties

The core of the matter lies in the spatial arrangement of the amino and hydroxyl groups relative to the cyclobutane ring.

-

cis-3-Aminocyclobutanol: In this isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring. This proximity allows for the potential of intramolecular hydrogen bonding, which can influence its conformation and reactivity.

-

trans-3-Aminocyclobutanol: Here, the functional groups are on opposite faces of the ring. This arrangement leads to a more extended conformation and different intermolecular interaction patterns compared to the cis isomer.

These stereochemical distinctions are the primary drivers of the observable differences in their physical properties, from melting point to spectroscopic signatures.[5]

Comparative Analysis of Physical Properties

A precise understanding of physical properties is non-negotiable for drug development professionals, as these parameters dictate everything from reaction kinetics to formulation stability and pharmacokinetics. While comprehensive public data for both hydrochloride isomers is limited, we can synthesize known information with expert-predicted values to build a reliable comparative profile.[2]

Table 1: Summary of Physical Properties for 3-Aminocyclobutanol Hydrochloride Isomers

| Property | cis-Isomer (rel-(1s,3s)) | trans-Isomer (rel-(1r,3r)) | Rationale for Differences & Experimental Insights |

| CAS Number | 1219019-22-3[3][6] | 1205037-95-1[7][8] | Unique identifiers are essential for regulatory and procurement accuracy. |

| Molecular Formula | C₄H₁₀ClNO[3] | C₄H₁₀ClNO[8] | Isomers share the same molecular formula and weight. |

| Molecular Weight | 123.58 g/mol [2][3] | 123.58 g/mol [2][8] | Identical for both isomers. |

| Appearance | White to off-white solid.[2] | White to light yellow solid.[8] | Minor color variations can arise from synthesis impurities, not inherent to the structure. |

| Melting Point (°C) | Data not widely available.[9] | Data not widely available.[10] | The trans isomer is often expected to have a higher melting point due to more efficient crystal lattice packing, a consequence of its higher symmetry. This hypothesis requires experimental verification. |

| Solubility | Expected to be highly soluble in water.[3] | Expected to be highly soluble in water.[4] | The hydrochloride salt form significantly enhances aqueous solubility for both isomers due to its ionic nature. The cis isomer may exhibit slightly different solubility in non-polar solvents due to potential intramolecular hydrogen bonding reducing its external polarity. |

| pKa (Predicted) | ~12.2 (for parent amine) | 12.19 ± 0.40 (for parent amine)[11] | The pKa of the protonated amino group is critical for understanding its behavior at physiological pH. The values are predicted to be very similar, as the electronic effects of the hydroxyl group are comparable in both isomers. |

Definitive Spectroscopic Characterization

Spectroscopy is the cornerstone of isomeric differentiation. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous identification system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR is the most powerful tool for distinguishing cis and trans isomers of 3-aminocyclobutanol. The key lies in the analysis of proton (¹H) and carbon (¹³C) spectra, with particular attention to chemical shifts and proton-proton coupling constants (J-values).

¹H NMR Spectroscopy

The diagnostic signals are the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C3-H).

-

Chemical Shift (δ): The chemical shifts of the C1-H and C3-H protons will differ between isomers due to the different magnetic environments created by the relative orientation of the substituents.

-

Coupling Constants (J): This is the most definitive parameter. The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dictated by the dihedral angle between them.

-

In the trans isomer , the C1-H and its adjacent ring protons (C2-H and C4-H) often adopt a pseudo-axial/axial or equatorial/equatorial relationship, leading to characteristically larger coupling constants .[5]

-

In the cis isomer , the relationships are typically pseudo-axial/equatorial, resulting in smaller coupling constants .

-

¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shifts of the cyclobutane ring carbons will be distinct for each isomer. The carbon atoms in the more sterically crowded cis isomer may experience a shielding effect, causing their signals to appear slightly upfield compared to the trans isomer.[12]

Workflow for Isomer Identification via NMR

Caption: NMR workflow for distinguishing cis/trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing these specific stereoisomers. Both isomers will exhibit similar characteristic absorptions.

-

O-H Stretch: A very strong, broad band in the 3000-3700 cm⁻¹ region, characteristic of the hydroxyl group.[13]

-

N-H Stretch: As a hydrochloride salt, the amino group exists as an ammonium ion (R-NH₃⁺). This results in a broad, strong absorption band between 2800-3200 cm⁻¹, which often overlaps with C-H stretches.

-

C-H Stretch: Absorptions for the cyclobutane ring C-H bonds will appear just below 3000 cm⁻¹.[14]

-

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[14]

While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to different vibrational modes of the entire molecule, these are often difficult to interpret without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio and can provide information about the molecular weight and fragmentation pattern. Both isomers will show the same molecular ion peak for the free amine (C₄H₉NO) at m/z 87.0684 upon loss of HCl. The fragmentation patterns are also expected to be very similar, involving losses of water (H₂O), ammonia (NH₃), or cleavage of the cyclobutane ring. Therefore, standard MS is not a primary tool for isomer differentiation but is essential for confirming the molecular weight.

Experimental Protocols for Physical Characterization

Trustworthy data is built on robust and reproducible protocols. The following methodologies represent self-validating systems for characterizing new batches of 3-aminocyclobutanol hydrochloride isomers.

Protocol 1: Melting Point Determination (Thomas-Hoover or equivalent apparatus)

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Calibration: Before the measurement, calibrate the apparatus using certified melting point standards (e.g., caffeine, vanillin). This step is critical for ensuring the trustworthiness of the reading.

-

Measurement: Place the capillary in the apparatus. Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

-

Refined Measurement: Prepare a new sample and heat to within 20 °C of the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (<2 °C) is indicative of high purity.

Protocol 2: Qualitative Solubility Assessment

-

Solvent Selection: Prepare a panel of solvents relevant to drug development, including water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, and dichloromethane.

-

Procedure: To a vial, add approximately 10 mg of the isomer hydrochloride. Add the selected solvent dropwise (e.g., 0.1 mL increments) with vigorous vortexing after each addition.

-

Observation: Continue adding solvent up to a total volume of 1 mL. Visually inspect for complete dissolution.

-

Classification:

-

Very Soluble: Dissolves in <1 mL.

-

Soluble: Dissolves in 1-3 mL.

-